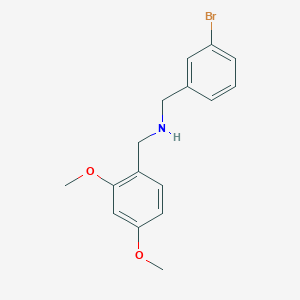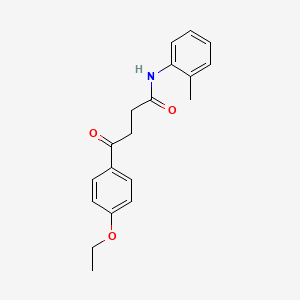
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects and has been used in lab experiments to investigate its mechanism of action. In
科学研究应用
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine has been studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been investigated for its potential as a cancer treatment due to its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential as a tool for studying protein-protein interactions, as it can selectively bind to specific proteins.
作用机制
The mechanism of action of (3-bromobenzyl)(2,4-dimethoxybenzyl)amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to selectively bind to certain proteins, which can lead to the inhibition of their activity. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular signaling pathways. This compound has also been shown to selectively bind to specific proteins, which can lead to the inhibition of their activity.
实验室实验的优点和局限性
One advantage of using (3-bromobenzyl)(2,4-dimethoxybenzyl)amine in lab experiments is its ability to selectively bind to specific proteins. This can be useful for studying protein-protein interactions and identifying potential drug targets. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for (3-bromobenzyl)(2,4-dimethoxybenzyl)amine research. One area of interest is its potential as a cancer treatment. Further studies are needed to understand its mechanism of action and to optimize its efficacy as a cancer treatment. Additionally, this compound could be further investigated for its potential as a tool for studying protein-protein interactions and identifying potential drug targets. Finally, its antibacterial and antifungal properties could be further explored for the development of new antibiotics.
合成方法
The synthesis of (3-bromobenzyl)(2,4-dimethoxybenzyl)amine involves the reaction of 3-bromobenzyl chloride with 2,4-dimethoxybenzylamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized and can be carried out on a large scale for research purposes.
属性
IUPAC Name |
1-(3-bromophenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-19-15-7-6-13(16(9-15)20-2)11-18-10-12-4-3-5-14(17)8-12/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFSLNPUDRXDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)




![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)